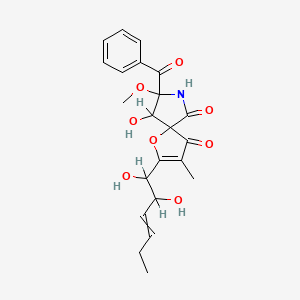

11-O-Methylpseurotin A

Description

Properties

IUPAC Name |

8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYDIPAXCVVRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 11-O-Methylpseurotin A: Discovery, Isolation, and Biological Activity from Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-O-Methylpseurotin A, a secondary metabolite derived from the fungus Aspergillus fumigatus. The document details its discovery, isolation methodologies, and known biological activities. Particular emphasis is placed on its characterization and the experimental protocols for its purification. Furthermore, this guide explores its mechanism of action, specifically its inhibitory effects on a Hof1 deletion strain of Saccharomyces cerevisiae, and presents a postulated signaling pathway. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Discovery and Natural Occurrence

This compound is a fungal metabolite that was first identified from a marine-derived strain of Aspergillus fumigatus.[1] It belongs to the pseurotin (B1257602) family of natural products, which are known for their complex chemical structures and diverse biological activities.[2] In addition to Aspergillus fumigatus, this compound has also been isolated from Sporothrix sp..[3][4] It is often found to be co-isolated with its parent compound, Pseurotin A.[3] The production of pseurotins, including this compound, is influenced by culture conditions, and co-cultivation of the producing fungus with certain bacteria has been shown to induce its biosynthesis.[3]

Aspergillus fumigatus is a ubiquitous fungus and a prolific producer of a wide array of bioactive secondary metabolites.[3][5] The biosynthesis of this compound is believed to be a late-stage modification of pseurotin A, involving an O-methylation at the C-11 position.[2][3] This reaction is catalyzed by an O-methyltransferase, with S-adenosyl methionine (SAM) acting as the methyl group donor.[3] The core structure of pseurotins is assembled through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[2][3]

Quantitative Data

While extensive quantitative yield data for this compound from Aspergillus fumigatus fermentations are not widely available in the literature, the production of related pseurotins can be influenced by culture conditions.[3] The following tables summarize the available qualitative and biological activity data.

Table 1: Qualitative Production Data for Pseurotin A from Aspergillus fumigatus

| Fungal Strain | Culture Condition | Compound | Effect on Production |

| Aspergillus fumigatus | High Zinc | Pseurotin A | Increased |

| Aspergillus fumigatus | Low Zinc | Pseurotin A | Decreased |

| Aspergillus fumigatus | gliZ deletion mutant | Pseurotin A | Increased |

Table 2: Biological Activity of this compound

| Compound | Assay | Organism/Model | Result |

| This compound | Selective Inhibition | Saccharomyces cerevisiae (hof1Δ strain) | Selectively inhibits growth |

| This compound | Antiseizure Activity | Zebrafish (PTZ model) | Inactive at tested concentrations |

Experimental Protocols

Fermentation and Extraction

A generalized protocol for the production and extraction of this compound from Aspergillus fumigatus is as follows:

-

Inoculation and Culture: A pure culture of a marine-derived Aspergillus fumigatus strain is used to inoculate a suitable liquid fermentation medium. A typical medium consists of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

-

Incubation: The culture is incubated at 25-30°C with agitation (150-200 rpm) for several days to weeks to allow for fungal growth and the production of secondary metabolites.

-

Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Both the mycelium and the culture filtrate are extracted separately with an organic solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract is subjected to chromatographic techniques for the isolation and purification of this compound.

-

Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compound of interest are further purified by RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water or methanol in water. The elution of the compound is monitored by a UV detector.

-

Column: C18 (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase: Gradient of acetonitrile in water (e.g., 20% to 100% acetonitrile over 30 minutes)

-

Flow Rate: 1 mL/min

-

Detection: UV at 254 nm

-

-

Structure Elucidation: The purified this compound is structurally characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Postulated Signaling Pathway

This compound has been shown to selectively inhibit a Hof1 deletion strain of Saccharomyces cerevisiae.[1] Hof1 is an F-BAR protein involved in cytokinesis, specifically in the regulation of the actomyosin (B1167339) ring and septum formation.[2][6] It interacts with septins at the bud neck and is crucial for the proper coordination of cell division.[7] The following diagram illustrates a postulated mechanism of action where this compound disrupts a cellular process that becomes essential in the absence of Hof1.

Caption: Postulated mechanism of this compound in S. cerevisiae.

Conclusion

This compound is a noteworthy secondary metabolite from Aspergillus fumigatus with specific biological activity. While its discovery and isolation have been documented, further research is required to fully elucidate its quantitative production, precise molecular target, and therapeutic potential. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for the scientific community to advance the study of this intriguing natural product.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. molbiolcell.org [molbiolcell.org]

- 3. molbiolcell.org [molbiolcell.org]

- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. alliancegenome.org [alliancegenome.org]

- 6. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]

The Unfinished Puzzle: A Technical Guide to the Biosynthesis of 11-O-Methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-O-Methylpseurotin A is a bioactive fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, which are characterized by a unique spirocyclic γ-lactam core structure.[1] While the biosynthetic pathway of its precursor, pseurotin A, in the fungus Aspergillus fumigatus has been largely elucidated, the final enzymatic step to yield this compound remains uncharacterized. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the known genetic and enzymatic machinery, and highlighting the existing knowledge gaps. This document synthesizes published data and provides generalized experimental protocols relevant to the study of this pathway to aid researchers in the fields of natural product chemistry, microbiology, and drug development.

The Pseurotin Biosynthetic Gene Cluster (pso)

The biosynthesis of the pseurotin scaffold is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), designated as the "pso" cluster in Aspergillus fumigatus.[1][2] This cluster contains the core synthase and genes encoding for various tailoring enzymes responsible for the step-wise modification of the initial molecular backbone.

Table 1: Genes and Proposed Functions in the Pseurotin A Biosynthetic Pathway

| Gene | Encoded Protein | Putative or Confirmed Function | Reference |

| psoA | PsoA | A hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) responsible for synthesizing the core structure of pseurotin A. | [1] |

| psoB | PsoB | A putative hydrolase, potentially involved in the closure of the 2-pyrrolidine ring. | |

| psoC | PsoC | An S-adenosylmethionine (SAM)-dependent O-methyltransferase that specifically methylates the C-8 hydroxyl group. | |

| psoD | PsoD | A cytochrome P450 monooxygenase that oxidizes the benzyl (B1604629) group to a benzoyl moiety. | |

| psoE | PsoE | A glutathione (B108866) S-transferase (GST)-like enzyme that catalyzes the trans to cis isomerization of the C13 olefin. | |

| psoF | PsoF | A bifunctional epoxidase/C-methyltransferase that performs C-methylation on the polyketide backbone and epoxidation at C10-C11. | [3] |

| psoG | PsoG | A hypothetical protein with an unknown function. |

The Biosynthetic Pathway to Pseurotin A

The assembly of pseurotin A is a complex process initiated by the hybrid PKS-NRPS enzyme, PsoA.[1] The subsequent modifications are carried out by the tailoring enzymes encoded by the pso gene cluster. The proposed biosynthetic pathway leading to pseurotin A is depicted below.

The Final Step: 11-O-Methylation of Pseurotin A

The conversion of pseurotin A to this compound involves the methylation of the hydroxyl group at the C-11 position.[4] However, the specific O-methyltransferase responsible for this final step has not yet been identified. The O-methyltransferase PsoC has been shown to act on the C-8 hydroxyl group, indicating that a different, yet-to-be-discovered enzyme catalyzes the C-11 methylation.

Hypotheses for the final methylation step:

-

A dedicated, uncharacterized methyltransferase: The pso gene cluster or a nearby genomic region in A. fumigatus may contain an uncharacterized gene encoding the specific 11-O-methyltransferase.

-

A promiscuous methyltransferase: An O-methyltransferase from a different biosynthetic pathway in A. fumigatus might exhibit substrate promiscuity and be capable of methylating pseurotin A at the C-11 position.

-

Regulation-dependent expression: The expression of the responsible methyltransferase may be dependent on specific culture conditions or regulatory factors that have not been replicated in the laboratory settings where the pathway has been primarily studied.

Quantitative Data

Quantitative data on the production of this compound is not extensively reported in the scientific literature.[4] The yield of fungal secondary metabolites is often highly dependent on the specific strain, culture conditions, and extraction methods. However, the compound has been isolated from several fungal species, often alongside other pseurotin analogs.

Table 2: Producing Organisms and Co-isolated Pseurotins

| Producing Organism | Reported Co-isolated Pseurotins | Reference |

| Aspergillus fumigatus (marine-derived) | Pseurotin A | [4] |

| Sporothrix sp. | Not specified | [4] |

| Fungal isolate MR2012 (in co-culture) | Pseurotin G, Terezine D | [4] |

Experimental Protocols

The elucidation of the pseurotin A biosynthetic pathway has relied on key molecular biology techniques, particularly gene deletion studies in Aspergillus fumigatus. Below is a generalized protocol for gene deletion in A. fumigatus, based on established methodologies.

General Protocol for Gene Deletion in Aspergillus fumigatus

This protocol outlines a general workflow for creating a gene deletion mutant in A. fumigatus using a fusion PCR-based approach with a selectable marker.

Materials:

-

Aspergillus fumigatus wild-type strain

-

Appropriate growth media (e.g., Aspergillus Complete Medium, Minimal Medium)

-

Enzymes for protoplast formation (e.g., Glucanex)

-

High-fidelity DNA polymerase

-

Primers for amplifying flanking regions and the selectable marker

-

Plasmid containing the selectable marker (e.g., pAN7-1 for hygromycin resistance)

-

Reagents for PEG-mediated transformation

-

Reagents for DNA extraction and PCR

Methodology:

-

Design and Construction of the Deletion Cassette:

-

Design primers to amplify approximately 1-1.5 kb regions flanking the 5' and 3' ends of the target gene.

-

Design primers to amplify a selectable marker cassette (e.g., the hygromycin B phosphotransferase gene, hph). These primers should have tails that are homologous to the 3' end of the 5' flanking region and the 5' end of the 3' flanking region, respectively.

-

Perform three separate PCR reactions to amplify the 5' flank, 3' flank, and the selectable marker.

-

Purify the PCR products.

-

Perform a fusion PCR reaction using the three purified fragments as templates and nested primers for the outermost ends of the flanking regions. This will generate a linear deletion cassette consisting of the selectable marker flanked by the homologous regions of the target gene.

-

-

Preparation of A. fumigatus Protoplasts:

-

Grow the wild-type A. fumigatus strain in liquid culture.

-

Harvest the mycelia and wash them.

-

Digest the fungal cell walls using an appropriate enzyme mixture (e.g., Glucanex) in an osmotic stabilizer solution to release protoplasts.

-

Separate the protoplasts from the mycelial debris by filtration.

-

Wash and resuspend the protoplasts in an appropriate buffer.

-

-

Transformation and Selection:

-

Incubate the protoplasts with the purified gene deletion cassette in the presence of polyethylene (B3416737) glycol (PEG) and CaCl2 to facilitate DNA uptake.

-

Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B).

-

Incubate the plates until transformant colonies appear.

-

-

Verification of Gene Deletion Mutants:

-

Isolate individual transformant colonies.

-

Extract genomic DNA from each putative mutant.

-

Perform diagnostic PCR using primers that bind outside the flanking regions and within the selectable marker to confirm homologous recombination and loss of the target gene.

-

For further confirmation, Southern blot analysis can be performed to verify the correct single-copy integration of the deletion cassette.

-

Analyze the confirmed mutants for the expected phenotype, which in the context of biosynthesis would be the loss of production of the corresponding metabolite.

-

Future Outlook

The complete elucidation of the this compound biosynthetic pathway hinges on the identification and characterization of the terminal O-methyltransferase. Future research efforts should focus on:

-

Genome Mining: In-depth bioinformatic analysis of the A. fumigatus genome to identify candidate O-methyltransferase genes located near or co-regulated with the pso cluster.

-

Transcriptomics: Comparing the transcriptomes of A. fumigatus under conditions where this compound is produced versus not produced to identify upregulated methyltransferase genes.

-

Heterologous Expression and In Vitro Assays: Expressing candidate methyltransferase genes in a heterologous host and performing in vitro assays with pseurotin A as a substrate to confirm enzymatic activity.

-

Isotopic Labeling Studies: Using stable isotope-labeled precursors to trace the biosynthetic origins of the methyl group and further confirm the pathway.

The successful identification of this final enzyme will not only complete our understanding of this compound biosynthesis but also provide a valuable biocatalyst for the potential chemoenzymatic synthesis of novel pseurotin derivatives.

References

An In-depth Technical Guide to 11-O-Methylpseurotin A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam-furanone core. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Particular focus is given to its selective inhibitory action on a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential role in cell cycle regulation. This guide also details the biosynthetic pathway of its precursor, Pseurotin A, and presents generalized protocols for the isolation of pseurotins from fungal cultures, alongside methodologies for relevant biological assays. While a total synthesis for this compound has not been reported, methods for the synthesis of the parent compound, Pseurotin A, are discussed.

Chemical Structure and Properties

This compound is a structurally complex molecule with the systematic IUPAC name (5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione. Its chemical identity is further defined by the CAS number 956904-34-0.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₇NO₈ | [1][2] |

| Molecular Weight | 445.46 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in ethanol, methanol, and DMSO. | [3] |

| Melting Point | Data not available. | [4] |

| Boiling Point | 720.4 ± 60.0 °C at 760 mmHg (Predicted) | [] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [] |

| Canonical SMILES | CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | [] |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of the budding yeast Saccharomyces cerevisiae.[2] The Hof1 protein is a key regulator of cytokinesis, playing a crucial role in the coordination of actomyosin (B1167339) ring contraction and septum formation.[6] This selective inhibition suggests that this compound may interfere with cell cycle progression, specifically at the stage of cell division.

While direct in-vivo efficacy studies on this compound are limited, preliminary screening in a larval zebrafish model for antiseizure activity showed it to be inactive.

Studies on the closely related parent compound, Pseurotin A, have demonstrated a broader range of biological activities, including anti-inflammatory and anti-cancer properties. Pseurotin A has been shown to inhibit the proliferation of macrophages and reduce the production of pro-inflammatory mediators.[1] Mechanistic studies suggest that pseurotins may exert their effects through the inactivation of the JAK/STAT signaling pathway.[1] Furthermore, Pseurotin A has been investigated for its potential to suppress cancer recurrence by modulating the PCSK9-LDLR axis.[7][8][9]

Postulated Signaling Pathway

Based on the known function of Hof1 in S. cerevisiae and the activity of related pseurotins, a postulated signaling pathway for this compound's activity in yeast is presented below. It is hypothesized that this compound may directly or indirectly interfere with the function of proteins involved in the Hof1-mediated regulation of cytokinesis.

Experimental Protocols

Isolation of this compound from Fungal Culture

A specific, detailed protocol for the isolation of this compound has not been published. However, a generalized protocol for the isolation of pseurotins from fungal cultures, such as Aspergillus fumigatus, is as follows.[10]

I. Fungal Fermentation

-

Inoculation and Culture: Inoculate a suitable liquid fermentation medium (e.g., containing glucose, yeast extract, peptone, and minerals) with a pure culture of the producing fungal strain.

-

Incubation: Incubate the culture at 25-30°C with agitation (150-200 rpm) for several days to weeks.

II. Extraction

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Extract both the mycelium and the culture filtrate with an organic solvent such as ethyl acetate (B1210297) or methanol. Repeat the extraction multiple times for completeness.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

III. Purification

-

Chromatography: Subject the crude extract to a series of chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC), to purify this compound.

Total Synthesis

A total synthesis of this compound has not yet been reported in the scientific literature. However, the total synthesis of its precursor, Pseurotin A, has been accomplished.[11][12][13] These synthetic routes are complex and multi-step, often involving key steps such as intramolecular cyclization to form the γ-lactam ring and late-stage oxidation to introduce the benzoyl group. Researchers interested in the synthesis of this compound may adapt these methodologies, potentially incorporating a final selective O-methylation step at the C-11 position.

Biological Assays

I. Yeast Growth Inhibition Assay

-

Strain Preparation: Culture the S. cerevisiae Hof1 deletion strain (hof1Δ) and a wild-type control strain in appropriate liquid media.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

-

Assay Setup: In a 96-well plate, add the yeast cell suspensions and the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for growth inhibition.

-

Incubation: Incubate the plate at the optimal growth temperature for yeast (e.g., 30°C) for 24-48 hours.

-

Data Analysis: Measure the optical density (OD) at 600 nm to determine cell growth. Calculate the half-maximal inhibitory concentration (IC₅₀).

II. MTT Cytotoxicity Assay (for mammalian cells)

-

Cell Seeding: Seed mammalian cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate cell viability relative to the vehicle-treated control.

Biosynthesis

This compound is a product of a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[10] The biosynthesis of the core structure of the pseurotin family is orchestrated by a set of genes organized in the pso gene cluster. While the complete biosynthetic pathway to this compound is not fully elucidated, it is understood that Pseurotin A is a key intermediate. The final step is a putative O-methylation of the C-11 hydroxyl group of Pseurotin A.

Conclusion

This compound is a fascinating fungal metabolite with a defined chemical structure and selective biological activity against yeast strains deficient in the Hof1 protein. This suggests a potential avenue for the development of novel antifungal agents or cell cycle-specific research tools. While its in-vivo activities and precise mechanism of action require further investigation, the study of related pseurotins indicates a promising potential for this class of compounds in various therapeutic areas. The lack of a reported total synthesis presents an opportunity for synthetic chemists. Future research should focus on elucidating the specific molecular targets of this compound, exploring its broader biological activity profile, and developing a scalable synthetic route to facilitate further studies.

References

- 1. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. biolinks.co.jp [biolinks.co.jp]

- 4. This compound|956904-34-0|MSDS [dcchemicals.com]

- 6. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]

- 7. Pseurotin A Validation as a Metastatic Castration-Resistant Prostate Cancer Recurrence-Suppressing Lead via PCSK9-LDLR Axis Modulation [mdpi.com]

- 8. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of Pseurotin A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Unraveling the Molecular Mechanisms of 11-O-Methylpseurotin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a derivative of the fungal metabolite pseurotin (B1257602) A, is a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing upon available data and insights from closely related compounds. The primary established activity of this compound is its selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae, pointing to a potential role in the regulation of cytokinesis. Furthermore, based on the well-documented anti-inflammatory properties of pseurotin A, this guide explores the probable involvement of the JAK/STAT and NF-κB signaling pathways in the mechanism of action of this compound. Detailed experimental protocols and quantitative data from related compounds are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Targeting Cytokinesis

The most definitive biological activity reported for this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene. Hof1 is a crucial protein in the regulation of cytokinesis, the final stage of cell division.

Hof1 Protein Function:

-

Scaffolding Protein: Hof1 acts as a scaffold, linking the plasma membrane to the actin cytoskeleton at the division site.

-

Actomyosin (B1167339) Ring Constriction: It plays a vital role in coordinating the constriction of the actomyosin ring with the formation of the primary septum, ensuring proper cell separation.

The selective inhibition of the hof1Δ strain strongly suggests that this compound's primary mechanism of action, at least in yeast, is intertwined with the process of cytokinesis, potentially by targeting pathways that compensate for the loss of Hof1 function.

Postulated Anti-Inflammatory Mechanism

While direct evidence for the anti-inflammatory activity of this compound is still emerging, the well-characterized effects of its parent compound, pseurotin A, provide a strong basis for its potential mechanism in this area. Pseurotin A has been demonstrated to exert anti-inflammatory effects by modulating key signaling pathways.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates immune responses, inflammation, and cell proliferation. Pseurotins A and D have been shown to inhibit the proliferation of macrophages and their inflammatory responses by inactivating the STAT signaling pathway.[1] This inhibition is achieved by reducing the phosphorylation of key STAT proteins, such as STAT3.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Pseurotin A has been shown to suppress the NF-κB signaling pathway. This suppression is thought to be a consequence of reducing intracellular reactive oxygen species (ROS), which are known activators of the NF-κB pathway. Inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Quantitative Data

Direct quantitative data for the mechanism of action of this compound is limited. However, data for the closely related compound, pseurotin A, provides valuable insights into its potential potency.

| Compound | Assay | Target/Cell Line | IC50 Value | Reference |

| Pseurotin A | PCSK9 Secretion Inhibition | HepG2 cells | 1.20 µM | [2][3] |

| Pseurotin A | Antibacterial Activity | Pseudomonas syringae | 112 µg/mL | [4] |

| Pseurotin A | Antibacterial Activity | Erwinia carotovora | 220 µg/mL | [4] |

Signaling Pathway Diagrams

Experimental Protocols

LPS-Induced Cytokine Release in Macrophages (RAW 264.7)

This protocol is designed to screen for the anti-inflammatory effects of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

LPS (from E. coli)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the negative control group.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

TNF-α (or other NF-κB activator)

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the cytotoxicity of a compound.

Materials:

-

RAW 264.7 cells (or other relevant cell line)

-

DMEM with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflows

Conclusion

The mechanism of action of this compound is an active area of investigation. Its established activity against a Saccharomyces cerevisiae hof1Δ strain provides a solid lead for its role in cytokinesis. The strong evidence of anti-inflammatory activity from its parent compound, pseurotin A, through the inhibition of the JAK/STAT and NF-κB pathways, suggests a promising avenue for future research into this compound. The experimental protocols and data presented in this guide are intended to provide a robust framework for researchers to further elucidate the molecular targets and therapeutic potential of this intriguing natural product derivative. Further studies are warranted to determine the specific IC50 values of this compound in various inflammatory and cell proliferation assays to fully characterize its pharmacological profile.

References

- 1. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseurotin A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloaspeptide A and pseurotin A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of 11-O-Methylpseurotin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a fungal metabolite derived from Pseurotin A, has emerged as a molecule of interest due to its selective biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its primary in vitro activity, potential signaling pathway interactions, and relevant experimental methodologies. While research is ongoing, this document synthesizes the available data to support further investigation and drug development efforts.

Core Biological Activity: Selective Inhibition of Saccharomyces cerevisiae hof1Δ

The most prominently reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain harboring a deletion of the HOF1 gene (hof1Δ).[1][2] The Hof1 protein is a crucial regulator of cytokinesis, the final stage of cell division, where it partakes in the coordination of actomyosin (B1167339) ring contraction and septum formation.[3] This selective inhibition suggests that this compound's mechanism of action is likely linked to the cell cycle, specifically the process of cell division.

Quantitative Data

To date, specific quantitative data for the inhibition of the S. cerevisiae hof1Δ strain by this compound, such as IC50 or EC50 values from liquid culture assays or specific zones of inhibition from halo assays, are not extensively available in publicly accessible literature. The activity has been primarily characterized through qualitative observations in yeast halo assays.

Table 1: Summary of In Vitro and In Vivo Biological Activity of this compound

| Compound | Assay / Model | Organism / Cell Line | Result |

| This compound | Selective Inhibition | Saccharomyces cerevisiae (hof1Δ strain) | Selectively inhibits growth |

| This compound | Antiseizure Activity | Zebrafish (Pentylenetetrazole-induced seizure model) | Inactive at tested concentrations[1] |

Potential Involvement in Signaling Pathways

Direct evidence of this compound modulating specific signaling pathways is currently limited. However, based on the activities of its parent compound, Pseurotin A, and other related analogs, potential interactions with key cellular signaling cascades can be inferred. Pseurotins have been noted for their anti-inflammatory and anti-cancer properties, which are often attributed to the modulation of the STAT (Signal Transducer and Activator of Transcription) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[1]

Hypothesized Mechanism of Action in Yeast

The selective inhibition of the hof1Δ yeast strain strongly suggests that this compound may directly or indirectly interact with components of the cytokinesis machinery that become essential in the absence of Hof1.

Inferred Modulation of STAT and NF-κB Signaling

While not directly demonstrated for this compound, the known effects of Pseurotin A and D on the JAK/STAT and NF-κB pathways provide a strong rationale for investigating these pathways.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not widely published. The following are generalized protocols for key assays relevant to its known and inferred activities.

Yeast Halo Assay for Selective Inhibition

This assay is used to determine the growth-inhibitory effects of a compound on a specific yeast strain.

Materials:

-

Saccharomyces cerevisiae wild-type and hof1Δ strains

-

Yeast extract Peptone Dextrose (YPD) agar (B569324) plates

-

Sterile filter paper discs

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Solvent control (e.g., DMSO)

-

Sterile forceps

-

Incubator at 30°C

Procedure:

-

Prepare a lawn of the wild-type and hof1Δ yeast strains on separate YPD agar plates by evenly spreading a liquid culture.

-

Impregnate sterile filter paper discs with a known concentration of the this compound stock solution.

-

As a negative control, impregnate separate discs with the solvent used to dissolve the compound.

-

Using sterile forceps, place the discs onto the surface of the yeast lawns.

-

Incubate the plates at 30°C for 24-48 hours.

-

Observe the plates for the formation of a clear zone of growth inhibition (a "halo") around the discs. The diameter of the halo is indicative of the compound's inhibitory activity. A larger halo on the hof1Δ plate compared to the wild-type plate indicates selective inhibition.

Cell Viability (MTT) Assay

This colorimetric assay can be used to assess the cytotoxic effects of this compound on various cell lines.

Materials:

-

Target cell line (e.g., cancer cell lines, immune cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

This compound is a promising bioactive compound with a distinct in vitro profile, selectively inhibiting a yeast strain deficient in the cytokinesis regulator Hof1. This finding strongly implicates a role for this molecule in cell cycle control. However, the full therapeutic potential of this compound remains to be elucidated. Future research should focus on:

-

Quantitative analysis: Determining the IC50 value for the inhibition of the S. cerevisiae hof1Δ strain.

-

Target deconvolution: Identifying the direct molecular target(s) of this compound in yeast and mammalian cells.

-

Signaling pathway analysis: Directly investigating the effects of this compound on the STAT and NF-κB pathways in relevant cell models.

-

In vivo efficacy: Expanding in vivo studies to models of diseases where cell cycle dysregulation is a key factor, such as cancer.

A deeper understanding of the molecular mechanisms underlying the biological activity of this compound will be critical for its potential development as a therapeutic agent.

References

Literature review of pseurotin family compounds

An In-depth Review of the Pseurotin (B1257602) Family of Fungal Metabolites

Introduction

The pseurotins are a fascinating family of fungal secondary metabolites that have garnered significant attention from the scientific community. Characterized by a unique and complex 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, these compounds are produced by various species of fungi, most notably from the genus Aspergillus.[1] First isolated in 1976, pseurotin A stands as the most well-known member of this family. Since their discovery, pseurotins have been shown to exhibit a wide spectrum of biological activities, including antifungal, antibiotic, anti-angiogenic, immunomodulatory, and anti-cancer properties.[2][3][4] Their diverse therapeutic potential and intricate chemical structures make them compelling candidates for drug discovery and development.

This technical guide provides a comprehensive literature review of the pseurotin family of compounds. It covers their biosynthesis, multifaceted biological activities, and mechanisms of action. The guide summarizes quantitative data in structured tables, details key experimental protocols, and uses visualizations to illustrate complex biological pathways and workflows, serving as a vital resource for researchers, scientists, and professionals in the field of drug development.

Biosynthesis of Pseurotin A

The biosynthesis of pseurotin A is a complex process orchestrated by a dedicated gene cluster, with the hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, playing a central role.[5][6] The pathway begins with the PsoA-mediated formation of the core spiro-ring structure from a precursor, azaspirene.[6][7] Following the initial synthesis, a series of post-modification enzymes tailor the molecule to produce pseurotin A and its analogues.

Key enzymatic steps in the post-PKS-NRPS modification include:

-

PsoC: A methyltransferase that methylates the tertiary alcohol at the C8 position.[5]

-

PsoD: A cytochrome P450 enzyme responsible for oxidizing the benzyl (B1604629) carbon.[5]

-

PsoE: A glutathione (B108866) S-transferase that isomerizes a carbon-carbon double bond in the side chain from the E to the Z configuration.[5]

-

PsoF: A unique bifunctional enzyme with epoxidase and methyltransferase domains that epoxidizes a double bond in the tail, which is then hydrolyzed to form pseurotin A.[5][6]

The combinatorial nature of these biosynthetic steps contributes to the structural diversity observed within the pseurotin family.[6]

References

- 1. Pseurotin A | C22H25NO8 | CID 9845622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pseurotin A - Wikipedia [en.wikipedia.org]

- 6. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Spirocyclic γ-Lactam Core of Pseurotins: An In-depth Technical Guide on its Origin and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseurotins are a class of fungal secondary metabolites characterized by a unique and complex spirocyclic γ-lactam core, which is crucial for their diverse biological activities. This technical guide provides a comprehensive overview of the biosynthesis of this intricate scaffold, detailing the enzymatic machinery and genetic regulation involved. Furthermore, it explores the functional significance of the γ-lactam core in mediating the pharmacological effects of pseurotins, including their potential as anticancer, antiparasitic, and immunomodulatory agents. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Introduction

Pseurotins, first isolated from Pseudeurotium ovalis, are a family of fungal natural products that have garnered significant interest due to their intriguing chemical structures and broad spectrum of biological activities.[1] At the heart of these molecules lies a distinctive 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, a spirocyclic γ-lactam that presents a considerable synthetic challenge and is a key determinant of their bioactivity.[2][3] Understanding the origin and function of this core structure is paramount for the rational design of novel therapeutics and for harnessing the full potential of these fascinating natural products. This guide will delve into the genetic and enzymatic basis of the spirocyclic γ-lactam's formation and its role in the biological functions of pseurotins.

Origin: The Biosynthetic Pathway of the Spirocyclic γ-Lactam Core

The biosynthesis of the pseurotin (B1257602) core is orchestrated by a sophisticated interplay of enzymes encoded by the pso gene cluster, which is notably intertwined with the fumagillin (B1674178) biosynthetic gene cluster in Aspergillus fumigatus.[4] The formation of the characteristic spirocyclic γ-lactam is initiated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and is followed by a series of tailoring reactions.

The Pseurotin Biosynthetic Gene Cluster

The pso gene cluster contains the essential genes required for pseurotin biosynthesis. Key genes and their corresponding enzymes are detailed in Table 1. The cluster's regulation is complex, with factors such as zinc concentration influencing its expression.[2][5][6] High zinc concentrations have been shown to upregulate the expression of pseurotin biosynthetic genes, leading to increased production of pseurotin A.[6]

Table 1: Key Genes and Enzymes in the Pseurotin Biosynthetic Pathway

| Gene | Enzyme | Proposed Function in Pseurotin A Biosynthesis |

| psoA | PKS-NRPS | A hybrid enzyme responsible for synthesizing the core 1-oxa-7-azaspiro[2][2]non-2-ene-4,6-dione skeleton from polyketide and amino acid precursors.[2] |

| psoB | Putative Hydrolase | Potentially involved in the 2-pyrrolidine ring closure.[7] |

| psoC | Methyltransferase | Catalyzes the O-methylation of the hydroxyl group at C8.[2] |

| psoD | Cytochrome P450 | Responsible for the oxidation of the benzyl (B1604629) group.[2] |

| psoE | Glutathione S-transferase | Involved in the isomerization of the olefinic bond in the side chain.[2] |

| psoF | C-methyltransferase/Epoxidase | A bifunctional (or even trifunctional) enzyme that performs C-methylation of the polyketide backbone and subsequent epoxidation of the side chain.[2][8][9] This enzyme is encoded outside the main pso cluster.[4] |

| psoG | Unknown | Located within the fumagillin cluster but involved in pseurotin biosynthesis; its exact function is yet to be determined.[4] |

Enzymatic Formation of the Spirocyclic γ-Lactam Core

The biosynthesis of pseurotin A begins with the iterative PKS-NRPS enzyme, PsoA. This megaenzyme is responsible for the condensation of polyketide and amino acid precursors to form the fundamental spirocyclic γ-lactam structure.[2] While the precise mechanism of spirocyclization by PsoA remains to be fully elucidated, it is the foundational step upon which the diversity of the pseurotin family is built.

Following the formation of the core, a series of tailoring enzymes modify the structure to produce pseurotin A and its analogues. These modifications include methylation, oxidation, and isomerization, as detailed in the biosynthetic pathway diagram below.

Function: The Role of the Spirocyclic γ-Lactam Core in Bioactivity

The spirocyclic γ-lactam core is a key pharmacophore of the pseurotin family, contributing significantly to their diverse biological activities. Modifications to this core and its side chains can dramatically alter the potency and selectivity of these compounds.

Immunomodulatory Activity

Pseurotin A and its analogues have demonstrated significant immunomodulatory effects, particularly in the inhibition of IgE production. This activity is highly dependent on the structure of the molecule. For instance, 10-deoxypseurotin A exhibits a remarkably lower IC50 value for IgE inhibition compared to pseurotin A, highlighting the importance of specific hydroxyl groups for this activity.

Table 2: Immunomodulatory Activity of Pseurotin Analogues

| Compound | Biological Activity | IC50 Value (µM) |

| Pseurotin A | IgE Production Inhibition | 3.6 |

| 10-deoxypseurotin A | IgE Production Inhibition | 0.066 |

| Synerazol | Immunosuppressive Activity | Not specified |

Anticancer and Antiparasitic Activities

Pseurotins have also shown promise as anticancer and antiparasitic agents. The cytotoxic effects of pseurotin A have been observed against various cancer cell lines, and its antiparasitic activity has been demonstrated against several protozoan parasites.

Table 3: Anticancer and Antiparasitic Activities of Pseurotin A

| Activity | Target Organism/Cell Line | IC50 Value (µg/mL) |

| Anticancer | HepG2 (Hepatocellular Carcinoma) | 22.2 |

| Antiparasitic | Leishmania donovani | Not specified |

| Plasmodium falciparum | Not specified | |

| Trypanosoma cruzi | Not specified |

The following diagram illustrates the logical relationship between the spirocyclic γ-lactam core and the observed biological activities.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of pseurotin biosynthesis.

Gene Deletion in Aspergillus fumigatus

The functional characterization of the pso genes has been largely achieved through targeted gene deletion. A common method involves protoplast transformation with a gene replacement cassette.

Workflow for Gene Deletion:

-

Construct Generation: A deletion cassette is constructed using fusion PCR. This typically involves amplifying the upstream and downstream flanking regions of the target gene and fusing them to a selectable marker (e.g., pyrG or a hygromycin resistance gene).

-

Protoplast Preparation: A. fumigatus mycelia are treated with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: The deletion cassette is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformants are selected on appropriate media (e.g., media lacking uridine (B1682114) and uracil (B121893) for pyrG selection). Correct gene replacement is confirmed by PCR and Southern blot analysis.

In Vitro Enzyme Assays

To characterize the function of individual Pso enzymes, they are typically expressed recombinantly and purified.

-

Heterologous Expression: The gene of interest (e.g., psoF) is cloned into an expression vector and expressed in a suitable host, such as Escherichia coli or Pichia pastoris.[9]

-

Protein Purification: The recombinant protein is purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary co-factors (e.g., S-adenosyl methionine for methyltransferases, FAD and NADPH for monooxygenases).

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic conversion.

Conclusion and Future Perspectives

The spirocyclic γ-lactam core of pseurotins is a testament to the intricate biosynthetic capabilities of fungi. The elucidation of the pso gene cluster and the characterization of the involved enzymes have provided a solid foundation for understanding the origin of this unique scaffold. The diverse biological activities associated with the pseurotin family underscore the functional importance of the γ-lactam core.

Despite significant progress, several questions remain. The precise catalytic mechanism of the PsoA PKS-NRPS in forging the spirocyclic ring is a key area for future investigation. Furthermore, a detailed kinetic analysis of all the Pso enzymes would provide a more quantitative understanding of the biosynthetic pathway. The discovery of the crystal structures of these enzymes would offer invaluable insights into their function and could guide protein engineering efforts to generate novel pseurotin analogues. Continued research into the origin and function of the pseurotin spirocyclic γ-lactam core holds great promise for the development of new and effective therapeutic agents.

References

- 1. avantorsciences.com [avantorsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. sinobiological.com [sinobiological.com]

- 4. JPH07227294A - Production of pseurotin a - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of pseurotin A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the PKS-NRPS Hybrid Origin of 11-O-Methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the biosynthetic pathway of 11-O-methylpseurotin A, a fungal secondary metabolite originating from a sophisticated hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Pseurotins are a class of fungal natural products known for their unique 1-oxa-7-azaspiro[1][1]non-2-ene-4,6-dione core structure and a range of biological activities.[2] This document details the enzymatic machinery, the genetic framework of the pso gene cluster, and the key experimental evidence that has illuminated the formation of its precursor, pseurotin (B1257602) A. A significant focus is placed on the current understanding and the existing knowledge gap concerning the final O-methylation step that yields this compound.

The Pseurotin Biosynthetic Gene Cluster (pso)

The biosynthesis of the pseurotin family of compounds is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), referred to as the pso cluster, within the genome of fungi such as Aspergillus fumigatus.[2][3] This cluster contains the central PKS-NRPS hybrid enzyme, PsoA, along with a suite of tailoring enzymes responsible for the intricate structural modifications that follow the initial core assembly.[1][2] The genes for pseurotin and another secondary metabolite, fumagillin, are uniquely intertwined in a single supercluster.[3]

Core Scaffold Synthesis: The Role of PsoA

The foundational structure of pseurotin A is assembled by the megasynthase PsoA, a classic example of a fungal iterative PKS-NRPS hybrid enzyme.[1][4]

-

PKS Module: The N-terminal polyketide synthase (PKS) module is responsible for synthesizing a polyketide chain from acetate (B1210297) building blocks.[5] This module contains essential domains such as a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP), along with modifying domains like ketoreductase (KR), dehydratase (DH), and C-methyltransferase (CMeT) that dictate the reduction and methylation pattern of the growing chain.[5]

-

NRPS Module: The C-terminal nonribosomal peptide synthetase (NRPS) module then incorporates an amino acid (phenylalanine) into the polyketide intermediate.[2]

-

Release and Cyclization: The final product is released from the enzyme, likely involving a Dieckmann cyclization, to form the characteristic spirocyclic γ-lactam core of the pseurotins.[4][5]

Post-Assembly Tailoring: The Path to Pseurotin A

Following the synthesis of the core structure by PsoA, a series of tailoring enzymes encoded by the pso cluster catalyze multiple oxidative and rearrangement reactions to produce pseurotin A.[2] The functions of these enzymes have been largely determined through systematic gene deletion studies and in vitro enzymatic assays.[1][2]

Data Presentation

Table 1: Genes and Enzymes of the Pseurotin A Biosynthetic Cluster

| Gene | Enzyme | Proposed Function |

| psoA | PsoA | Hybrid PKS-NRPS; synthesizes the core 1-oxa-7-azaspiro[1][1]non-2-ene-4,6-dione skeleton from polyketide and amino acid precursors.[1][2][4] |

| psoB | PsoB | Putative hydrolase; potentially involved in the closure of the 2-pyrrolidine ring.[2] |

| psoC | PsoC | S-adenosyl methionine (SAM)-dependent O-methyltransferase; specifically methylates the C-8 hydroxyl group.[2] |

| psoD | PsoD | FAD-dependent monooxygenase; catalyzes an oxidation step in the pathway. |

| psoE | PsoE | Putative hydrolase; function not fully elucidated. |

| psoF | PsoF | Bifunctional epoxidase/C-methyltransferase; appears to methylate the nascent polyketide backbone in trans.[1] |

| psoG | PsoG | Hypothetical protein of unknown function.[2] |

The Final Step: The Unidentified 11-O-Methyltransferase

While the biosynthetic pathway to pseurotin A is well-documented, the specific enzymatic conversion of pseurotin A to this compound remains unelucidated.[2] The known O-methyltransferase in the cluster, PsoC, has been shown to act exclusively on the C-8 hydroxyl group.[2] Therefore, a different, currently unidentified methyltransferase is responsible for the methylation at the C-11 position.[2]

Several hypotheses exist for this final methylation event:[2]

-

A Promiscuous Methyltransferase: An O-methyltransferase from a different biosynthetic pathway in A. fumigatus may exhibit substrate promiscuity and be capable of methylating the C-11 hydroxyl group of pseurotin A.[2]

-

An Uncharacterized Cluster Gene: A yet-to-be-characterized or distantly located gene associated with the pso cluster may encode the specific 11-O-methyltransferase.[2]

-

Regulation-Dependent Expression: The expression of the responsible methyltransferase might be contingent on specific culture conditions or regulatory factors that have not been replicated in the laboratory settings where the pathway has been primarily studied.[2]

Mandatory Visualizations

Caption: The biosynthetic pathway of Pseurotin A.

Caption: Proposed final biosynthetic step of this compound.

Caption: Workflow for elucidating gene function in the pso cluster.

Experimental Protocols

The elucidation of the pseurotin A pathway has relied heavily on genetic manipulation and analytical chemistry. Below are detailed, representative protocols for the key experimental approaches.

Protocol 1: Gene Deletion in Aspergillus fumigatus

This protocol describes a typical workflow for creating a targeted gene deletion mutant to study the function of a pso gene.

-

Construct Design:

-

Amplify ~1.0-1.5 kb regions of DNA flanking the 5' and 3' ends of the target gene (e.g., psoC) from A. fumigatus genomic DNA using high-fidelity polymerase.

-

Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph).

-

Assemble the 5' flank, the marker cassette, and the 3' flank into a single linear DNA construct using fusion PCR or Gibson assembly. The final construct will replace the target gene with the marker via homologous recombination.

-

-

Protoplast Formation:

-

Grow A. fumigatus mycelia in liquid culture.

-

Harvest mycelia and wash with a stabilizing buffer (e.g., 0.6 M KCl).

-

Digest the fungal cell wall using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, glucanex) in the stabilizing buffer to release protoplasts.

-

Filter the protoplast suspension through sterile glass wool to remove mycelial debris and collect the protoplasts by gentle centrifugation.

-

-

Transformation:

-

Resuspend protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl2).

-

Add the linear deletion construct DNA (~5-10 µg) and PEG solution to the protoplast suspension to facilitate DNA uptake.

-

Incubate on ice, followed by a brief incubation at room temperature.

-

-

Selection and Screening:

-

Plate the transformation mixture onto stabilized minimal medium agar (B569324) containing the appropriate selective agent (e.g., hygromycin B).

-

Incubate until transformant colonies appear.

-

Isolate genomic DNA from putative transformants and confirm the correct gene replacement event via diagnostic PCR and Southern blotting.

-

Protocol 2: Metabolite Extraction and Analysis

This protocol outlines the procedure for analyzing the secondary metabolite profile of wild-type and mutant fungal strains.

-

Fungal Culture:

-

Inoculate both the wild-type A. fumigatus strain and the generated deletion mutant into a suitable liquid fermentation medium.

-

Incubate cultures under identical controlled conditions (e.g., 28°C, 200 rpm) for 7-14 days to allow for the production of secondary metabolites.[6]

-

-

Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of an organic solvent (e.g., ethyl acetate) three times.

-

Extract the mycelia by homogenization in a solvent like acetone (B3395972) or methanol, followed by filtration and evaporation of the solvent. The residue can then be redissolved and partitioned with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

-

-

HPLC Analysis:

-

Redissolve the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[7]

-

Typical HPLC Conditions: A C18 reverse-phase column with a gradient elution system, for example, from water (with 0.1% formic acid) to acetonitrile (B52724) (with 0.1% formic acid) over 30 minutes.[7]

-

Monitor the elution profile using a UV-Vis detector (e.g., at 254 nm and 280 nm) and the mass spectrometer.

-

Compare the chromatograms of the wild-type and mutant strains. The absence of a peak in the mutant that is present in the wild-type (corresponding to the final product) and/or the appearance of a new peak (corresponding to the accumulated substrate of the deleted enzyme) allows for functional assignment. Pseurotin A can be identified by comparison with an authentic standard.[7]

-

References

- 1. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of a hybrid PKS/NRPS required for pseurotin A biosynthesis in the human pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of natural products by microbial iterative hybrid PKS–NRPS - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42661K [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for Preparing 11-O-Methylpseurotin A Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 11-O-Methylpseurotin A, a fungal metabolite with selective biological activity.[1] Accurate preparation of stock solutions is critical for reproducible results in research applications, including cell-based assays and drug discovery.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage.[1]

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₇NO₈ | [2][3] |

| Molecular Weight | 445.46 g/mol | [1][3] |

| Appearance | White solid | [2] |

| Purity | >95.0% by HPLC | [2] |

| Solubility | Soluble in DMSO, ethanol, and methanol (B129727) (e.g., 1 mg/mL) | [2][] |

| CAS Registry Number | 956904-34-0 | [2][3] |

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is a common starting point for serial dilutions to obtain working concentrations for various assays.[1]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), high-purity[5]

-

Sterile microcentrifuge tubes[1]

-

Analytical balance[1]

-

Vortex mixer[1]

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Calculate the Required Mass: To prepare a desired volume of a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000[1]

Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 445.46 g/mol / 1000 = 4.45 mg[1]

-

Weighing: In a sterile environment, such as a laminar flow hood, carefully weigh the calculated mass of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.[1][5]

-

Solvent Addition: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the compound.[1]

-

Dissolution: Securely cap the tube and vortex for 1-2 minutes, or until the solid is completely dissolved.[1] Visually inspect the solution to ensure no particulate matter is present. Sonication may be used to aid dissolution, but care should be taken to avoid heating the sample.[5]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.[5]

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and the date of preparation.[1]

Storage and Stability

Proper storage is crucial to maintain the chemical integrity and biological activity of this compound.

| Form | Storage Temperature | Duration | Important Considerations |

| Solid Powder | -20°C | Up to 2 years | Protect from light and moisture.[1][5] |

| Stock Solution in DMSO | -80°C | Up to 6 months | Minimize freeze-thaw cycles by using aliquots.[1][5] |

| Stock Solution in DMSO | 4°C | Up to 2 weeks | For short-term use only.[1] |

Preparation of Working Solutions

For cell-based assays, it is critical to minimize the final DMSO concentration to avoid solvent-induced artifacts (ideally ≤ 0.1%).[5] Working solutions should be prepared fresh for each experiment.[5]

Example: Preparing a 10 µM Working Solution from a 10 mM Stock:

-

Intermediate Dilution: First, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.[1]

-

Final Dilution: Further dilute the 100 µM intermediate solution 1:10 in sterile cell culture medium to achieve the final 10 µM working concentration.[1]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Loss of compound activity in aqueous buffers | Hydrolysis of the γ-lactam ring | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5). Prepare fresh solutions before use and avoid long-term storage in aqueous media.[5] |

| Compound degradation upon exposure to air | Oxidation | Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents and media.[5] |

| Precipitation of the compound in aqueous solutions | Low aqueous solubility | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay.[5] |

| Inconsistent results in cell-based assays | Solvent-mediated degradation or interaction | Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[5] |

Experimental Workflow Diagram

Caption: Workflow for preparing this compound stock and working solutions.

Potential Signaling Pathway Interaction

While the precise signaling pathways affected by this compound are a subject of ongoing research, it is known to inhibit strains with a deletion of the HOF1 gene, suggesting an interaction with the Hof1 pathway, which is a key regulator of cytokinesis.[5]

References

Application Notes and Protocols for 11-O-Methylpseurotin A in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite, a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) molecule, originally isolated from Aspergillus fumigatus and Sporothrix sp.[1] It has garnered scientific interest due to its selective biological activity. The primary reported activity of this compound is the selective growth inhibition of a Saccharomyces cerevisiae strain with a deletion of the Hof1 gene (hof1Δ).[2][3] The Hof1 protein is a key regulator of cytokinesis, suggesting a potential mechanism of action related to cell cycle control.[2]

While direct evidence is still emerging, related compounds such as Pseurotin (B1257602) A and D have demonstrated anti-inflammatory effects through the inhibition of the JAK/STAT and NF-κB signaling pathways.[4][5] This suggests that this compound may possess similar properties. These application notes provide detailed protocols for assessing the cytotoxic and anti-inflammatory potential of this compound in relevant cell-based models.

Compound Properties, Handling, and Storage

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 956904-34-0 | [1][6] |

| Molecular Formula | C₂₃H₂₇NO₈ | [1][3] |

| Molecular Weight | 445.47 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | >95.0% by HPLC | [1] |

| Solubility | Soluble in DMSO, ethanol, methanol | [1][7] |

Preparation of Stock and Working Solutions

Accurate preparation of solutions is critical for reproducible results.[8] Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.[2]

Protocol for 10 mM Stock Solution in DMSO:

-

Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

-

Weigh: In a sterile environment (e.g., laminar flow hood), carefully weigh the desired mass. To prepare 1 mL of a 10 mM stock, 4.45 mg of the compound is required.[8]

-

Dissolve: Add the appropriate volume of anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to the solid compound.[2]

-

Mix: Vortex or sonicate gently until the compound is fully dissolved.[2]

-

Store: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -80°C for long-term stability.[2]

Preparation of Working Solutions:

For cell-based assays, the DMSO stock solution must be diluted in the appropriate cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Perform serial dilutions to achieve the final desired concentration accurately. Always prepare working solutions fresh for each experiment.[2]

Stability and Storage

This compound is susceptible to degradation, which can impact experimental results.

-